2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile
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Overview
Description
2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile typically involves the reaction of 2-bromo-1-(5-methylthiazol-2-yl)ethanone with sodium cyanide in the presence of a base. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with diverse therapeutic effects.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biochemical pathways. It can activate or inhibit enzymes, receptors, and other molecular targets, leading to its diverse biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-2-(2-methylthiazol-5-yl)acetonitrile
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
Comparison: Compared to similar compounds, 2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N2OS |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H6N2OS/c1-4-3-8-6(10-4)5(9)2-7/h3,5,9H,1H3 |
InChI Key |
DSNSCXHQRBTZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(C#N)O |
Origin of Product |
United States |
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